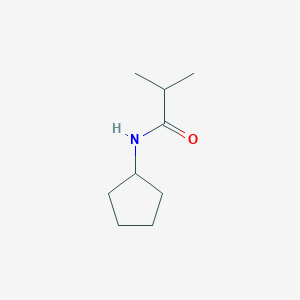

N-cyclopentyl-2-methylpropanamide

Descripción

N-cyclopentyl-2-methylpropanamide is a tertiary amide featuring a cyclopentyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide backbone. The compound’s biological relevance is highlighted by its moderate inhibitory activity (IC₅₀ = 18,000–19,000 nM) in biochemical assays, though specific therapeutic targets remain unstated .

Propiedades

IUPAC Name |

N-cyclopentyl-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7(2)9(11)10-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCEMFUJGLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methylpropanamide typically involves the reaction of cyclopentylamine with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert N-cyclopentyl-2-methylpropanamide to its corresponding amine.

Substitution: The amide group in N-cyclopentyl-2-methylpropanamide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for the reduction of amides to amines.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-methylpropanamide is not well-understood. it is believed to interact with specific molecular targets and pathways within cells. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Amides

N-cyclopentyl-2-methylpropanamide is distinguished by its cyclopentyl moiety, which contrasts with analogs like 2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-N-cyclopentyl-2-methylpropanamide (CP0555296). The latter features a cyclohexyl group, which increases steric bulk and hydrophobicity compared to the cyclopentyl variant. Such substitutions can enhance target binding affinity but may reduce aqueous solubility .

Table 1: Cycloalkyl-Substituted Amides

Amides with Aromatic or Heterocyclic Substituents

Compounds like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () exhibit bulkier aromatic substituents (diphenylethyl and methoxynaphthalenyl). These groups enhance π-π stacking interactions but may reduce metabolic stability compared to aliphatic cycloalkyl analogs like N-cyclopentyl-2-methylpropanamide .

Physicochemical Properties of Propanamide Derivatives

- Boiling Points: Cycloalkyl groups increase molecular weight and boiling points (e.g., methyl propanoate: 257.5°C vs. 2-methylpropanoic acid: 332°C).

- Hydrophobicity : Cyclopentyl groups likely confer higher logP values than methyl substituents, impacting membrane permeability.

Table 2: Properties of Selected Propanamide Derivatives

*Estimated based on structural analogs.

Actividad Biológica

N-cyclopentyl-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-cyclopentyl-2-methylpropanamide is characterized by its cyclopentyl group attached to a 2-methylpropanamide moiety. This structural configuration may influence its interaction with biological targets, leading to various pharmacological effects.

The precise mechanism of action of N-cyclopentyl-2-methylpropanamide is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown promise in modulating inflammatory responses by inhibiting enzymes associated with inflammatory pathways. Further studies are required to clarify the exact molecular targets and pathways affected by this compound.

Anti-inflammatory Properties

Research has indicated that compounds structurally related to N-cyclopentyl-2-methylpropanamide may exhibit anti-inflammatory properties. Preliminary studies suggest that such compounds can inhibit enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

N-cyclopentyl-2-methylpropanamide has been investigated for its potential anticancer effects. In vitro studies have shown that similar amide compounds can induce apoptosis in cancer cell lines, suggesting that N-cyclopentyl-2-methylpropanamide may also possess cytotoxic properties against certain tumors.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-cyclopentyl-2-methylpropanamide | Anticancer | TBD | |

| N-cyclohexyl-2-methylpropanamide | Anti-inflammatory | TBD | |

| N-cyclooctyl-2-methylpropanamide | Anticancer/Anti-inflammatory | TBD |

TBD : To Be Determined

Case Studies

- Anti-inflammatory Study : A study investigating the anti-inflammatory effects of structurally similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures. The results indicate that N-cyclopentyl-2-methylpropanamide could potentially modulate immune responses through similar mechanisms.

- Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that related compounds exhibited selective cytotoxicity. For instance, a compound with a similar structure showed an IC50 value indicating effective inhibition of cell growth in breast cancer cells, suggesting that N-cyclopentyl-2-methylpropanamide may have comparable activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.